ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of thieno[2,3-c]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base can form an intermediate, which then undergoes further reactions to yield the desired thieno[2,3-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Ethyl 2-cyclohexaneamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl and cyclohexaneamido groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on the available literature.
Chemical Structure and Properties
The compound features a thienopyridine core structure with an ethyl and cyclohexaneamido substituent. The presence of these functional groups may contribute to its biological activities. The molecular formula is represented as C15H20N2O2S, and it has a molecular weight of approximately 296.39 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. They function by inhibiting bacterial cell wall synthesis or interfering with nucleic acid metabolism. This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to conventional antibiotics .
Anticancer Potential
Studies suggest that thienopyridine derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The proposed mechanism includes the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell proliferation and survival .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thienopyridine derivatives against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity .
- Cancer Cell Studies : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment with the compound at concentrations above 10 µM .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group .
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S.ClH/c1-3-21-11-10-14-15(12-21)25-18(16(14)19(23)24-4-2)20-17(22)13-8-6-5-7-9-13;/h13H,3-12H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWESVMVURXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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